molecular formula C23H19N5O2S B2649435 N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide CAS No. 1207062-01-8

N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide

Cat. No.: B2649435
CAS No.: 1207062-01-8
M. Wt: 429.5
InChI Key: ZNSAWBRTJPEEKE-KPKJPENVSA-N
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Description

N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a synthetic small molecule designed for biochemical research. Its structure incorporates multiple pharmacophores known for their relevance in medicinal chemistry, including a cinnamamide moiety, a thiazole ring, and a pyrazole group. Compounds featuring the cinnamamide scaffold have been investigated for their potential as anti-tumor agents . Furthermore, the pyrazole moiety is a privileged structure in drug discovery and is found in several kinase inhibitors; its inclusion is often part of a strategy to engage the hinge region of kinases, such as CDK2, through potential hydrogen bonding . This specific molecular architecture suggests potential application in oncology research, particularly in the study of enzyme inhibition and cell proliferation pathways. Researchers may find this compound valuable for in vitro studies aimed at exploring new mechanisms of action or for developing novel therapeutic candidates for diseases such as prostate cancer, where related pyrazole-containing molecules have shown activity . The product is supplied for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-[4-[2-oxo-2-(4-pyrazol-1-ylanilino)ethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2S/c29-21(12-7-17-5-2-1-3-6-17)27-23-26-19(16-31-23)15-22(30)25-18-8-10-20(11-9-18)28-14-4-13-24-28/h1-14,16H,15H2,(H,25,30)(H,26,27,29)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSAWBRTJPEEKE-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Synthesis of the thiazole ring: This involves the cyclization of a thioamide with a haloketone.

    Coupling reactions: The pyrazole and thiazole intermediates are then coupled using appropriate reagents and conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity : Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives containing pyrazole and cinnamamide moieties have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. A study demonstrated that certain pyrazole derivatives exhibited IC50 values lower than that of colchicine, a known anticancer agent .

Antimicrobial Properties : The thiazole component is known for its antimicrobial activity. Research indicates that thiazole derivatives can effectively combat various bacterial strains, suggesting that N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide may possess similar properties. Case studies have shown enhanced antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Efficacy

A study evaluated the anticancer efficacy of related pyrazole-cinnamamide derivatives against various cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through the modulation of cell cycle proteins .

Antimicrobial Activity

Another investigation focused on the synthesis of thiazole derivatives and their antimicrobial properties. The results highlighted that modifications to the thiazole ring enhanced the antibacterial activity against Gram-positive bacteria .

Mechanism of Action

The mechanism of action of N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Structural Similarities and Variations

The compound shares structural motifs with several classes of bioactive molecules:

Thiazole-Urea Hybrids ()
  • Example : 1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1f).
  • Comparison: Common features: Thiazole core, acetamide linker. Differences: Replacement of cinnamamide with a urea group and additional piperazine and hydrazinyl moieties.
Benzothiazole-Triazole Derivatives ()
  • Example: N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide.
  • Comparison :
    • Common features : Thiazole/benzothiazole core, acetamide linker.
    • Differences : Triazole ring and benzothiazole substituents instead of pyrazole and cinnamamide.
    • Impact : Triazole groups may enhance metabolic stability and pharmacokinetic profiles .
Antiviral Thiazoles ()
  • Example : BAY 57-1293 (N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-[4-(pyridin-2-yl)phenyl]acetamide).
  • Comparison :
    • Common features : Thiazole core, acetamide backbone.
    • Differences : Sulfamoyl and pyridinyl groups replace cinnamamide and pyrazole.
    • Impact : Sulfamoyl groups improve solubility and bioavailability, as seen in BAY 57-1293’s antiviral efficacy .

Physicochemical Properties

Key properties of analogs (melting point, solubility, yield) are compared below:

Compound Class Example Melting Point (°C) Yield (%) Key Functional Groups Reference
Thiazole-Urea Hybrid 1f () 198–200 70.7 Urea, piperazine, hydrazine
Benzothiazole-Triazole Hybrid Compound 1 () 239–240 34 Benzothiazole, triazole
Antiviral Thiazole BAY 57-1293 () N/A N/A Sulfamoyl, pyridinyl
Target Compound Analog Compound 7 () 146–147 80 β-amino acid, chlorophenyl
  • Insights: Higher yields (e.g., 80% in ) are associated with simpler synthetic routes (e.g., reflux in propan-2-ol).

Biological Activity

N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic implications.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole moiety, a cinnamide linkage, and a pyrazole ring. Its chemical formula can be represented as follows:

C20H19N5O2S\text{C}_{20}\text{H}_{19}\text{N}_{5}\text{O}_{2}\text{S}

This structure suggests potential interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.

1. Antioxidant Activity

Research indicates that derivatives of cinnamamide, including compounds similar to this compound, exhibit antioxidant properties. These compounds can activate the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress. For instance, studies have shown that certain cinnamamide derivatives significantly enhance Nrf2-dependent gene expression, leading to increased synthesis of protective proteins like HO-1 and glutamate-cysteine ligase catalytic subunit (GCLC) .

2. Cytoprotective Effects

Cinnamamide derivatives have been noted for their ability to protect hepatocytes against oxidative damage. In vitro studies demonstrated that these compounds could induce cellular glutathione synthesis, thereby enhancing cell viability under stress conditions . The cytoprotective effects were confirmed through luciferase assays which indicated a dose-dependent increase in protective gene expression.

1. In Vitro Studies

In vitro experiments using human cell lines have shown that this compound exhibits low cytotoxicity while effectively inhibiting cell growth in various cancer cell lines. The IC50 values reported for similar compounds suggest promising anti-cancer activity .

Cell LineIC50 (mM)
BEL-7402 (hepatoma)1.94
HT-1080 (fibrosarcoma)1.29

Case Studies

A notable case study involved the evaluation of cinnamamide derivatives for their anti-melanoma properties. Compounds similar to this compound were tested in xenograft models, demonstrating significant tumor growth inhibition at dosages as low as 5 mg/kg . This highlights the potential application of these compounds in cancer therapy.

Q & A

Basic: What are the key steps in synthesizing N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide, and how are intermediates validated?

Answer:
The synthesis typically involves:

  • Step 1: Condensation of a thiazole precursor with a pyrazole-substituted aniline derivative to form the 2-oxoethylthiazol-2-yl scaffold.
  • Step 2: Amide coupling between the thiazole intermediate and cinnamoyl chloride under anhydrous conditions (e.g., using DCM as solvent and DIPEA as a base).
  • Validation:
    • TLC Monitoring: Track reaction progress using silica-gel TLC with UV visualization .
    • Spectroscopic Confirmation: Confirm intermediate structures via 1H^1H-NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and 13C^{13}C-NMR (e.g., carbonyl peaks at ~170 ppm) .
    • Mass Spectrometry: Validate molecular weight with ESI-MS or HRMS (e.g., [M+H]+^+ ion matching theoretical mass) .

Basic: How is the compound characterized for purity and structural integrity in preclinical studies?

Answer:
Critical methods include:

  • HPLC Analysis: Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
  • Elemental Analysis: Verify C, H, N, S content within ±0.4% of theoretical values .
  • X-ray Crystallography: Resolve crystal structure (if crystallizable) using SHELX software for bond-length/angle validation .
  • Thermal Analysis: DSC/TGA to determine melting point and thermal stability (e.g., decomposition above 200°C) .

Advanced: How can researchers resolve contradictions in biological activity data across studies (e.g., IC50 variability)?

Answer:
Contradictions often arise from:

  • Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa), serum concentrations, or incubation times. Normalize protocols using reference inhibitors .
  • Solubility Issues: Use DMSO stock solutions at ≤0.1% v/v to avoid solvent interference. Confirm solubility via dynamic light scattering .
  • Metabolic Stability: Perform liver microsome assays (human vs. rodent) to identify species-specific metabolism affecting activity .
  • Statistical Rigor: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of IC50 differences across replicates .

Advanced: What strategies optimize reaction yields for analogs with modified pyrazole/thiazole substituents?

Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for amide coupling; non-polar solvents (toluene) for cyclization steps .
  • Catalyst Selection: Use Pd(PPh3_3)4_4 for Suzuki-Miyaura cross-coupling of aryl halides (e.g., pyrazole-boronic acids) .
  • Temperature Control: Optimize exothermic reactions (e.g., thiazole ring closure) using ice baths or gradual heating (40–60°C) .
  • Workflow Integration: Employ flow chemistry for multi-step syntheses to minimize intermediate degradation .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

Answer:

  • Core Modifications:
    • Pyrazole Ring: Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance target binding via hydrophobic interactions .
    • Thiazole Linker: Replace sulfur with selenium to modulate electronic effects and improve metabolic stability .
  • Side-Chain Engineering:
    • Cinnamamide Moiety: Substitute phenyl with heteroaryl (e.g., pyridyl) to explore π-π stacking variations .
  • Computational Modeling:
    • Perform docking studies (AutoDock Vina) with X-ray structures of target proteins (e.g., kinase domains) to predict binding modes .
    • Use QSAR models to correlate logP values with cytotoxicity profiles .

Advanced: What analytical challenges arise in quantifying degradation products during stability studies?

Answer:

  • Degradation Pathways: Hydrolysis of the amide bond (pH-dependent) or oxidation of thiazole sulfur. Monitor via forced degradation under acidic/alkaline/oxidative conditions .
  • Detection Limits: Use UPLC-MS/MS to identify trace impurities (<0.1%) with MRM transitions specific to degradation products .
  • Method Validation: Follow ICH guidelines for specificity, linearity (R2^2 > 0.995), and recovery rates (90–110%) .

Basic: What in vitro assays are recommended for preliminary evaluation of anticancer activity?

Answer:

  • Cell Viability: MTT assay in cancer cell lines (e.g., MCF-7, A549) with 48–72 hr exposure .
  • Apoptosis Detection: Annexin V-FITC/PI staining followed by flow cytometry .
  • Target Engagement: Western blotting for phosphorylation status of apoptosis markers (e.g., caspase-3, PARP) .

Advanced: How can crystallographic data resolve ambiguities in stereochemistry or tautomeric forms?

Answer:

  • Single-Crystal Growth: Use solvent diffusion (e.g., hexane/ethyl acetate) to obtain high-quality crystals .
  • SHELX Refinement: Apply restraints for disordered atoms and validate via R-factor convergence (<5%) .
  • Tautomer Analysis: Compare experimental bond lengths (e.g., C=N vs. C-N) with DFT-calculated geometries .

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